1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
1-(2-methylsulfanyl-6-phenylsulfanylpyrimidin-4-yl)-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S2/c1-24-20-21-18(14-19(22-20)25-16-10-3-2-4-11-16)23-13-7-9-15-8-5-6-12-17(15)23/h2-6,8,10-12,14H,7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODFTLGTBGILRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=CC=C2)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, which is then functionalized with methylsulfanyl and phenylsulfanyl groups. The final step involves the cyclization of the functionalized pyrimidine with a suitable tetrahydroquinoline precursor under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties
- Neuroprotective Effects
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies:
- Pummerer Reaction : A novel synthesis method involving the Pummerer-type reaction has been explored for creating tetrahydroquinoline derivatives. This method allows for the efficient formation of the desired compound from readily available precursors .
- One-Pot Synthesis : Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process. These methods reduce the number of steps and improve yield efficiency .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of tetrahydroquinoline derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Tetrahydroquinoline Derivative | 12.5 | Apoptosis induction |
| Control (Doxorubicin) | 10.0 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited inhibitory concentrations comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
Mechanism of Action
The mechanism of action for any biological activity of 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the methylsulfanyl and phenylsulfanyl groups could facilitate binding to hydrophobic pockets or active sites, while the pyrimidine ring might interact with nucleophilic or electrophilic centers.
Comparison with Similar Compounds
Key Observations :
- Sulfur-Containing Groups: The target compound’s methylsulfanyl and phenylsulfanyl groups contrast with sulfonyl (e.g., Compound 30) or thiophenyl (e.g., Compound 17d) substituents.
- Bulk and Flexibility : Compounds with bulky substituents (e.g., indolyloxyethyl in ) show reduced solubility but enhanced target specificity, whereas smaller groups (e.g., methylpiperidin in ) may improve bioavailability .
Key Observations :
Key Observations :
- Sulfur’s Role : Sulfanyl groups in the target compound may mimic disulfide bonds in proteins or enhance membrane permeability compared to oxygenated analogs .
- Therapeutic Potential: Tetrahydroquinolines with sulfonyl or heteroaryl groups (e.g., pyridinyl) show promise in oncology and cardiovascular diseases, suggesting overlapping avenues for the target compound .
Biological Activity
1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline (CAS No. 478258-57-0) is a compound of interest due to its potential biological activities. The molecular formula is C20H19N3S2, and it features a complex structure that combines elements from tetrahydroquinoline and pyrimidine derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Weight: 363.51 g/mol
- Molecular Structure: Chemical Structure
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Antiproliferative Effects : Studies indicate that derivatives of tetrahydroquinoline, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values indicating potent cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
- Mechanism of Action : The biological activity of tetrahydroquinoline derivatives is often linked to their ability to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells. This mechanism contributes to their effectiveness in inhibiting cell proliferation and inducing apoptosis .
- RORγt Inhibition : Recent findings suggest that certain derivatives can act as inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in autoimmune diseases. This positions these compounds as potential therapeutic agents for conditions such as psoriasis and rheumatoid arthritis .
Study 1: Antiproliferative Activity
In a study assessing various tetrahydroquinoline derivatives, one compound demonstrated an IC50 value of 0.6 µM against HCT-116 colorectal cancer cells, suggesting strong cytotoxic potential. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: RORγt Inverse Agonism
Another investigation focused on the compound's ability to inhibit RORγt activity in mouse models. The results indicated that the tested derivative effectively reduced symptoms of autoimmune diseases at lower doses compared to existing treatments, showcasing its therapeutic promise without significant adverse effects after two weeks of administration .
Data Table: Biological Activity Summary
Q & A
What are the optimal synthetic routes for 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline?
Basic Question
A multi-step synthesis involving cyclocondensation and functionalization is typically employed. For pyrimidine-tetrahydroquinoline hybrids, a modified Biginelli reaction using thiourea derivatives and aldehydes under acidic conditions can generate the dihydropyrimidinone core. Subsequent thioetherification with methylsulfanyl and phenylsulfanyl groups at positions 2 and 6 requires controlled nucleophilic substitution (e.g., using NaSH or thiols in DMF) . For tetrahydroquinoline integration, reductive amination or cyclization of aniline derivatives with ketones may be applied .
Methodological Note:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Purify intermediates via column chromatography (gradient elution).
- Validate step efficiency using mass spectrometry (ESI-MS) and H NMR.
How can the structural conformation of this compound be confirmed experimentally?
Basic Question
X-ray crystallography is the gold standard for resolving stereochemistry and bond geometry. For example, dihydropyrimidine derivatives with sulfur substituents have been structurally characterized using single-crystal X-ray diffraction (Mo-Kα radiation, 296 K), revealing planarity of the pyrimidine ring and chair conformation of the tetrahydroquinoline moiety . Complementary techniques:
- C NMR to confirm substituent positions (e.g., methylsulfanyl vs. phenylsulfanyl).
- IR spectroscopy to identify S–C stretching vibrations (~650–750 cm).
What in vitro assays are suitable for preliminary bioactivity screening?
Basic Question
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfur-rich, heterocyclic framework. For example:
- Kinase inhibition: Use ADP-Glo™ assays with recombinant enzymes (e.g., EGFR or CDK2).
- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
Methodological Note:
- Include positive controls (e.g., staurosporine for kinase assays).
- Validate solubility in DMSO/PBS and assess stability during assays via HPLC .
How should researchers address contradictory bioactivity data across studies?
Advanced Question
Contradictions often arise from stereochemical variations, impurities, or assay conditions. Systematic steps:
Purity verification: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities ≥95% .
Chiral resolution: Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers if stereocenters exist.
Assay standardization: Replicate studies under identical conditions (pH, temperature, cell passage number).
Meta-analysis: Compare with structurally analogous compounds (e.g., fluorophenyl-substituted dihydropyrimidines ).
What computational strategies predict binding interactions with biological targets?
Advanced Question
Molecular docking (AutoDock Vina, Schrödinger) paired with MD simulations (GROMACS) can model ligand-protein interactions. Key steps:
Target selection: Prioritize proteins with sulfur-binding pockets (e.g., cysteine proteases).
Docking validation: Cross-check with X-ray crystallographic data from related compounds .
Free energy calculations: Use MM-PBSA to estimate binding affinities.
Example: Docking of dihydropyrimidine derivatives into EGFR’s ATP-binding site revealed hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
How does the compound’s stability vary under physiological conditions?
Advanced Question
Stability assays in simulated physiological media (PBS, pH 7.4, 37°C) over 24–72 hours are critical. Techniques:
- HPLC-MS: Monitor degradation products (e.g., sulfoxide formation due to sulfur oxidation).
- Thermogravimetric analysis (TGA): Assess thermal stability (heating rate 10°C/min, N atmosphere).
- pH-dependent NMR: Track structural changes in acidic/basic conditions.
Note: Phenylsulfanyl groups are prone to oxidation; consider antioxidant additives (e.g., BHT) in formulations .
What strategies resolve regioselectivity challenges during synthesis?
Advanced Question
Regioselectivity in thioetherification can be controlled via:
Protecting groups: Temporarily block reactive sites (e.g., Boc for amines).
Catalysis: Use Cu(I) or Pd(0) to direct cross-coupling (e.g., Ullmann-type reactions for aryl thioethers).
Solvent effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at electron-deficient positions.
Validation: Compare H-C HSQC NMR spectra with literature data for analogous regioselective products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
